molecular formula C12H16N2O4S2 B2472579 2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide CAS No. 1207001-25-9

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide

Cat. No. B2472579
CAS RN: 1207001-25-9
M. Wt: 316.39
InChI Key: HLMDFNUVWFLYOQ-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide, also known as DT-13, is a novel compound that has been discovered to possess various biological activities. DT-13 has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation.

Mechanism of Action

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide exerts its biological activities through various mechanisms. In inflammation, this compound inhibits the expression of pro-inflammatory cytokines and chemokines by suppressing the activation of NF-κB and MAPK signaling pathways. In cancer, this compound induces apoptosis and inhibits the growth and migration of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and migration of cancer cells, induces apoptosis, and inhibits the expression of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound reduces tumor growth and metastasis, as well as inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a valuable tool compound for investigating the molecular mechanisms underlying its biological activities. In addition, this compound has been shown to have low toxicity and high selectivity, making it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to using this compound in lab experiments. Its synthesis is complex and time-consuming, which may limit its availability and use in large-scale studies. In addition, further studies are needed to fully elucidate its mechanism of action and potential side effects.

Future Directions

There are several future directions for 2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide research. First, further studies are needed to investigate its potential as a therapeutic agent for cancer and inflammation. Second, the molecular mechanisms underlying its biological activities need to be further elucidated. Third, the development of more efficient and scalable synthesis methods for this compound would enable large-scale studies and facilitate its potential clinical application. Fourth, the evaluation of its pharmacokinetics and potential side effects would be necessary for its further development as a therapeutic agent.
Conclusion
In conclusion, this compound is a novel compound that has shown promise in scientific research for its anti-inflammatory and anti-cancer properties. Its complex synthesis method and potential limitations for lab experiments need to be considered, but its potential as a therapeutic agent and its various future directions for research make it a valuable tool compound for investigating the molecular mechanisms underlying its biological activities.

Synthesis Methods

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide is synthesized through a multistep process, which involves the reaction of 2,6-dioxopiperidine with thiophen-3-ylmethylamine, followed by the addition of ethanesulfonic acid. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects. In scientific research, this compound has been used as a tool compound to investigate the molecular mechanisms underlying these activities. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. In addition, this compound has been shown to induce apoptosis and inhibit the growth and migration of cancer cells.

properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S2/c15-11-2-1-3-12(16)14(11)5-7-20(17,18)13-8-10-4-6-19-9-10/h4,6,9,13H,1-3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDFNUVWFLYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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